

Application Note: ^1H and ^{13}C NMR Assignment for 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxypentanoic acid

Cat. No.: B078609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data assignment for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **4-hydroxypentanoic acid**.

This compound, a valuable chiral building block in organic synthesis and a metabolite of interest, requires precise structural characterization. This document outlines the experimental procedure for acquiring high-quality NMR spectra and presents a comprehensive assignment of the corresponding proton and carbon signals. The data is summarized in clear, tabular formats, and a graphical workflow is provided to illustrate the experimental process.

Introduction

4-Hydroxypentanoic acid is a bifunctional organic molecule containing both a carboxylic acid and a secondary alcohol functional group. Its chirality at the C4 position makes it a significant precursor in the synthesis of various pharmaceuticals and fine chemicals. Accurate and unambiguous structural elucidation is paramount for its application in drug development and other scientific research. NMR spectroscopy is a powerful analytical technique for the structural determination of organic molecules. This application note serves as a practical guide for researchers, providing the necessary data and protocols for the complete ^1H and ^{13}C NMR assignment of **4-hydroxypentanoic acid**.

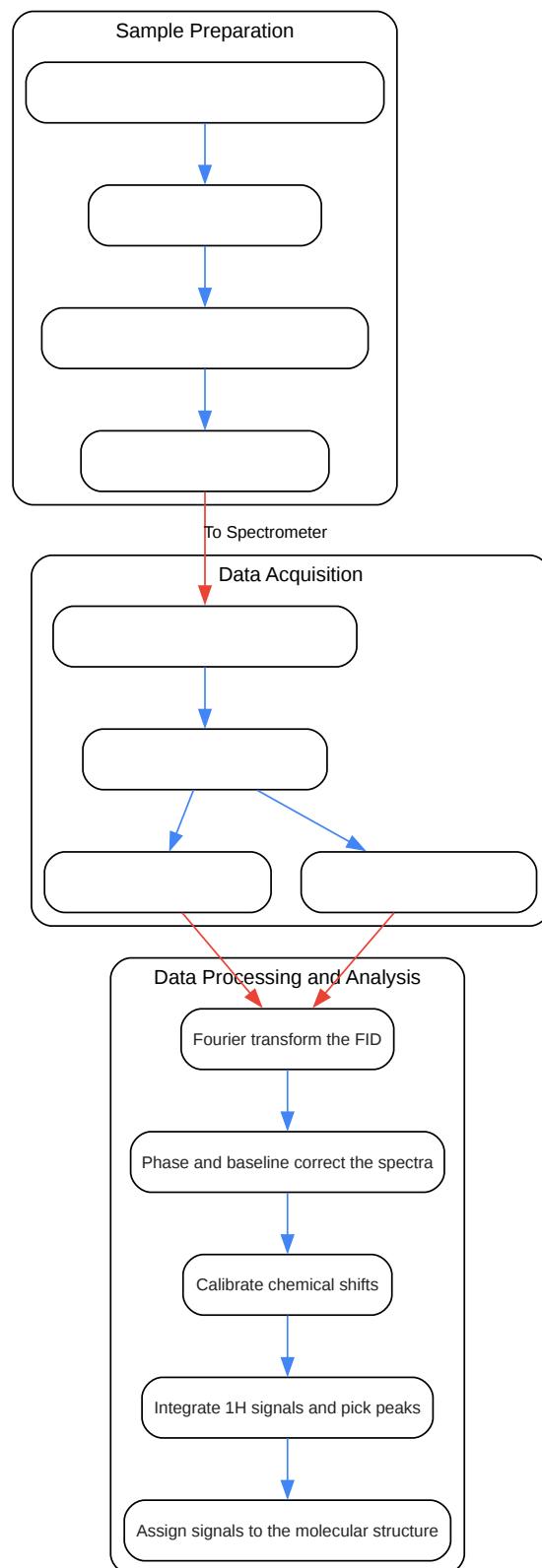
Data Presentation

The ^1H and ^{13}C NMR data for **4-hydroxypentanoic acid** are summarized in the tables below. The ^1H NMR data is based on experimental results, while the ^{13}C NMR data is predicted due to the limited availability of experimentally assigned public data.

Table 1: ^1H NMR Data for **4-Hydroxypentanoic Acid** (400 MHz, $\text{H}_2\text{O} + 10\% \text{D}_2\text{O}$)

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Integration (Number of Protons)	Assignment
5	1.39	Doublet (d)	3H	CH_3
3	1.90	Multiplet (m)	2H	CH_2
2	2.25	Multiplet (m)	2H	CH_2
4	3.82	Sextet	1H	CH

Note: The protons of the carboxylic acid (-COOH) and alcohol (-OH) groups are typically broad and may exchange with D_2O , often resulting in their signals not being distinctly observed or being very broad.


Table 2: Predicted ^{13}C NMR Data for **4-Hydroxypentanoic Acid** (Solvent: D_2O)

Atom Number	Predicted Chemical Shift (δ , ppm)	Assignment
5	22.8	CH_3
3	30.5	CH_2
2	38.7	CH_2
4	66.2	CH
1	180.1	C=O

Disclaimer: The ^{13}C NMR data presented is based on computational predictions and should be used as a reference. Experimental verification is recommended.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **4-hydroxypentanoic acid**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Note: ^1H and ^{13}C NMR Assignment for 4-Hydroxypentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078609#1h-and-13c-nmr-assignment-for-4-hydroxypentanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com